4-Nitrophenyl 1-thio-beta-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrophenyl 1-thio-beta-D-galactopyranoside is a white to light yellow crystalline powder . It is a compound useful in organic synthesis . It has been used as a substrate to assess the activity of glycosaminoglycan (GAG)-degrading enzymes .

Synthesis Analysis

The synthesis of this compound can be achieved from D-(+)-GALACTOSE and 4-Nitrophenol and Acetic anhydride . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

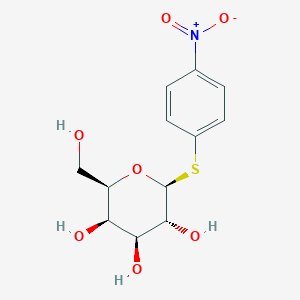

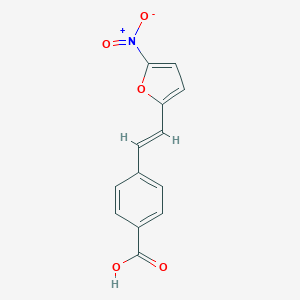

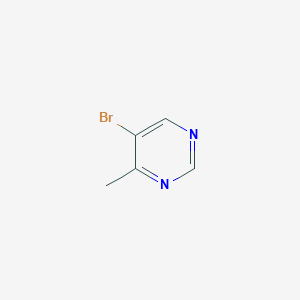

The empirical formula of this compound is C12H15NO7S . Its molecular weight is 317.32 . The IUPAC name is this compound .Chemical Reactions Analysis

This compound serves as a substrate for glycosidases . Upon cleavage, the substrate is converted to a yellow-colored product .Physical and Chemical Properties Analysis

This compound is a white to light yellow crystalline solid . It has a storage temperature of -20°C to 28°C .Scientific Research Applications

Detection of Escherichia coli

A study by Majid et al. (2008) highlights the use of o-nitrophenyl-beta-D-galactopyranose, a derivative related to 4-Nitrophenyl 1-thio-beta-D-galactopyranoside, for detecting Escherichia coli contamination in foodstuffs. This approach utilizes beta-galactosidase from E. coli, catalyzing the release of o-nitrophenol and enabling E. coli detection via a boron-doped diamond electrode. The method shows promise for rapid and efficient E. coli screening in various food and water samples (Majid, Male, & Luong, 2008).

Gene Expression Visualization

Research by Celen et al. (2008) explores the synthesis of radiolabeled phenyl-galactopyranosides for potential use in visualizing LacZ gene expression using positron emission tomography (PET). Although the specific derivatives studied showed limitations in imaging LacZ expression in vivo, this work contributes to the ongoing development of molecular probes for gene expression analysis, highlighting the versatility of phenyl-galactopyranoside derivatives in biomedical research (Celen et al., 2008).

Enzyme Mechanism Studies

A study by Richard et al. (2005) focuses on the effects of modifying 4-nitrophenyl-beta-D-galactopyranoside, specifically through the substitution of the C2-OH group. This research offers insights into the enzyme-catalyzed hydrolysis process by beta-galactosidase, emphasizing the importance of the 2-OH group in the enzyme-substrate interaction. Such studies are crucial for understanding the detailed mechanisms of enzymatic reactions and for designing enzyme inhibitors or substrates with improved specificity or efficiency (Richard, McCall, Heo, & Toteva, 2005).

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside, also known as p-nitrophenyl 1-thio-beta-d-galactopyranoside, is the enzyme β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-D-galactosides into monosaccharides .

Mode of Action

This compound acts as a substrate for the enzyme β-D-galactosidase . When this compound is introduced to an environment containing β-D-galactosidase, the enzyme cleaves it into its constituent parts .

Biochemical Pathways

The cleavage of this compound by β-D-galactosidase is part of the larger lactose metabolism pathway . This pathway is responsible for the breakdown of lactose into simpler sugars, which can then be used by the organism for energy .

Pharmacokinetics

It is known that the compound is soluble in dmso, methanol, and water , which suggests that it could be readily absorbed and distributed in biological systems. The compound’s bioavailability would be influenced by factors such as its solubility, the presence of transport proteins, and the characteristics of the biological membrane it needs to cross.

Result of Action

The action of β-D-galactosidase on this compound results in the release of galactose and a yellow chromogenic compound . This can be used as a visual indicator of the presence and activity of β-D-galactosidase .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The compound is stable under acidic conditions but is prone to hydrolysis under alkaline conditions . The activity of the β-D-galactosidase enzyme, and therefore the efficacy of this compound as a substrate, would also be affected by these factors.

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFOBQXJWRLXMD-IIRVCBMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)